Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)

5-bromo-1H-pyrazolo[3,4-c]pyridine structure
929617-35-6 structure
상품 이름:5-bromo-1H-pyrazolo[3,4-c]pyridine
CAS 번호:929617-35-6
MF:C6H4BrN3
메가와트:198.020059585571
MDL:MFCD11518975
CID:796706
PubChem ID:45789778

5-bromo-1H-pyrazolo[3,4-c]pyridine 화학적 및 물리적 성질

이름 및 식별자

    • 5-bromo-1H-pyrazolo[3,4-c]pyridine
    • 1H-Pyrazolo[3,4-c]pyridine,5-bromo-
    • 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)
    • 929617-35-6
    • SCHEMBL1601314
    • BCP27935
    • CS-0006627
    • SCHEMBL17847959
    • PS-5621
    • STL557150
    • 5-Bromo-2H-pyrazolo[3,4-c]pyridine
    • DTXSID90672013
    • EN300-210187
    • PB20598
    • 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR
    • BBL103340
    • DB-079445
    • 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-
    • AU-004/43501641
    • MFCD11518975
    • AVTKMQORQDZRPF-UHFFFAOYSA-N
    • AKOS005266423
    • AC-29619
    • 5-Bromo-1H-pyrazolo[3,4-c]-pyridine
    • SY038403
    • MDL: MFCD11518975
    • 인치: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
    • InChIKey: AVTKMQORQDZRPF-UHFFFAOYSA-N
    • 미소: BrC1C=C2C(NN=C2)=CN=1

계산된 속성

  • 정밀분자량: 196.95900
  • 동위원소 질량: 196.959
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 130
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.5
  • 토폴로지 분자 극성 표면적: 41.6A^2

실험적 성질

  • 밀도: 1.894
  • 비등점: 384°C at 760 mmHg
  • 플래시 포인트: 186°C
  • 굴절률: 1.745
  • PSA: 41.57000
  • LogP: 1.72040

5-bromo-1H-pyrazolo[3,4-c]pyridine 보안 정보

  • 위험 범주 코드: 22
  • 위험물 표지: Xn

5-bromo-1H-pyrazolo[3,4-c]pyridine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-bromo-1H-pyrazolo[3,4-c]pyridine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM101971-5g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 95%+
5g
$*** 2023-05-29
ChemScence
CS-0006627-1g
5-Bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 98.92%
1g
$31.0 2022-04-26
abcr
AB514931-5 g
5-Bromo-1H-pyrazolo[3,4-c]pyridine, 95%; .
929617-35-6 95%
5g
€279.00 2023-04-18
eNovation Chemicals LLC
D495272-5G
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 97%
5g
$105 2024-05-23
eNovation Chemicals LLC
D495272-25G
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 97%
25g
$320 2024-05-23
Enamine
EN300-210187-1.0g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 95%
1g
$34.0 2023-05-31
Chemenu
CM101971-10g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 95%+
10g
$*** 2023-05-29
ChemScence
CS-0006627-5g
5-Bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 98.92%
5g
$105.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H825932-5g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 ≥95%
5g
1,168.20 2021-05-17
TRC
B698808-250mg
5-Bromo-1h-pyrazolo[3,4-c]pyridine
929617-35-6
250mg
$ 64.00 2023-04-18

5-bromo-1H-pyrazolo[3,4-c]pyridine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water ;  15 min, rt; 3 d, rt
참조
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt
Zhu, Gui-Dong; Gong, Jianchun; Gandhi, Viraj B.; Woods, Keith; Luo, Yan; et al, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452

합성 방법 2

반응 조건
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Water ;  15 min; 2 d, rt
참조
Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer
, United States, , ,

합성 방법 3

반응 조건
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ;  12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
참조
3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 2 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ;  rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ;  26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
참조
Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Acetic anhydride ,  Isoamyl nitrite ,  Potassium acetate ,  18-Crown-6 Solvents: Toluene ;  20 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
참조
Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint
Wang, Chunting; Pei, Yameng; Wang, Lin; Li, Shuo; Jiang, Chao; et al, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089

합성 방법 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ;  overnight, reflux
1.3 Reagents: Acetic anhydride ,  Isoamyl nitrite ,  Potassium acetate Solvents: Toluene ,  18-Crown-6 ;  80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
참조
Preparation of the compounds and its application in treating hepatitis B
, China, , ,

합성 방법 7

반응 조건
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ;  12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
참조
3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  13 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ;  rt → reflux; 40 min, reflux
참조
Process for preparing indazole derivatives by activation of hydroxylamine
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Acetic acid ;  overnight, rt
참조
Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists
, Japan, , ,

합성 방법 10

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  overnight, rt
참조
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists
Matsuda, Daisuke; Kobashi, Yohei; Mikami, Ayako; Kawamura, Madoka; Shiozawa, Fumiyasu; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446

합성 방법 11

반응 조건
1.1 Reagents: Potassium carbonate ,  O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ;  30 min, reflux
참조
An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds
, China, , ,

합성 방법 12

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water ;  3 d, rt
참조
N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof
, Korea, , ,

합성 방법 13

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  0 °C → rt
참조
Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors
Hu, Huiyong; Wang, Xiaojing; Chan, Grace Ka Yan; Chang, Jae H.; Do, Steven; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264

합성 방법 14

반응 조건
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ;  12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
참조
3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ;  25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
참조
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  overnight, rt
참조
Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists
, World Intellectual Property Organization, , ,

5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials

5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
A844406
순결:99%/99%
재다:25g/100g
가격 ($):163.0/612.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine
sfd15893
순결:99.9%
재다:200kg
가격 ($):문의